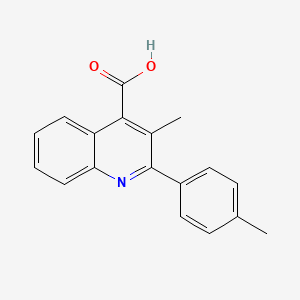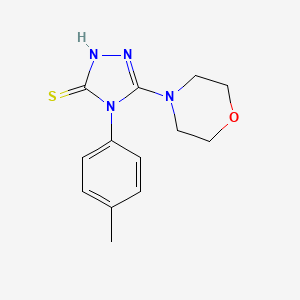
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
概要
説明
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is a complex organic compound. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin . They are also used as solvents for resins and terpenes .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline portion of the molecule is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. As a chloromethyl compound, it might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 2-(Chloromethyl)pyridine Hydrochloride are solid at 20 degrees Celsius and are hygroscopic .科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Quinoline derivatives, specifically Tetrahydroisoquinolines (THIQs), have been recognized for their therapeutic potential in various domains including cancer, malaria, and central nervous system disorders. Initially known for their neurotoxicity, certain THIQs have been identified as endogenous agents preventing Parkinsonism in mammals. The US FDA approval of trabectedin, a THIQ derivative for treating soft tissue sarcomas, marks a significant milestone in anticancer drug discovery. These derivatives show promise as candidates for infectious diseases such as malaria, tuberculosis, HIV-infection, and others, suggesting a broad spectrum of therapeutic activities (Singh & Shah, 2017).
Chloroquine-Containing Compounds
Chloroquine (CQ) and its derivatives, which include quinoline scaffolds, have been studied extensively for their antimalarial effects and potential repurposing in treating various infectious and noninfectious diseases. The exploration of CQ derivatives has led to novel compounds and compositions with significant therapeutic applications beyond their original antimalarial use, demonstrating the adaptability and potential of quinoline derivatives in addressing a wide range of medical conditions (Njaria et al., 2015).
Environmental and Toxicological Research
Quinoline derivatives are not only significant in therapeutics but also in environmental and toxicological research. Studies on the sorption of herbicides and their environmental impact, as well as investigations into the toxicity of compounds like paraquat, provide a broader context for understanding the interactions and effects of quinoline derivatives in both biological systems and the environment (Werner et al., 2012; Dinis-Oliveira et al., 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2.ClH/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2;/h3-6H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBFMQIDEMTWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



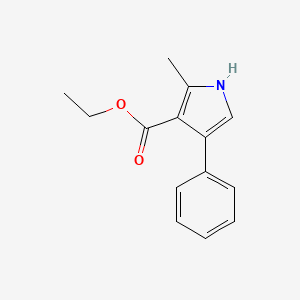
![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)
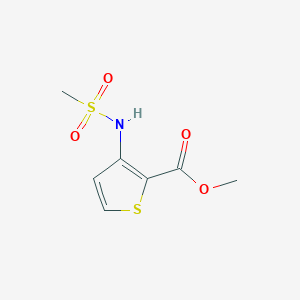
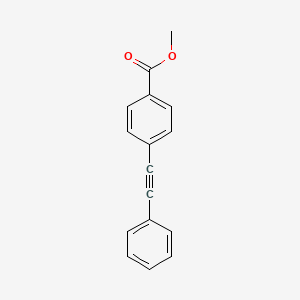

![4-{[(4-Methylphenyl)amino]methyl}benzoic acid](/img/structure/B3022952.png)
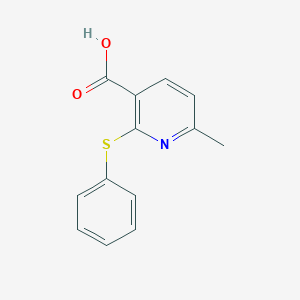
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)

![methyl 5-methoxy-3H-benzo[e]indole-2-carboxylate](/img/structure/B3022957.png)
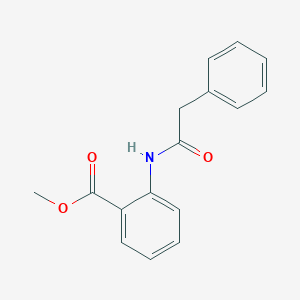
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)
